molecular formula C17H17ClN4O2S B2676401 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448125-19-6

3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2676401
CAS No.: 1448125-19-6
M. Wt: 376.86
InChI Key: SAJZAOZSVYTQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 1448125-19-6) is a synthetic compound with a molecular formula of C17H17ClN4O2S and a molecular weight of 376.87 g/mol . This chemical features a unique hybrid structure combining a benzenesulfonamide group with a pyrazole ring linked to a pyridine moiety. The pyrazole scaffold is a privileged structure in medicinal chemistry and is present in numerous biologically active molecules and FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB . Similarly, the benzenesulfonamide group is a key pharmacophore in various therapeutic agents, including COX-2 inhibitors and anticancer drugs like Encorafenib . This molecular architecture makes the compound a valuable intermediate for researchers investigating new pharmacologically active molecules. Pyrazole-sulfonamide hybrids have demonstrated a broad spectrum of biological activities in scientific literature, including potential anticancer properties . Furthermore, analogous compounds containing pyridine and pyrazole motifs have been explored for their herbicidal activity, indicating the versatility of this chemical class in agrochemical research . Researchers can utilize this compound as a key building block in organic synthesis or as a candidate for high-throughput screening in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-13-14(18)5-4-7-17(13)25(23,24)20-10-12-22-11-8-16(21-22)15-6-2-3-9-19-15/h2-9,11,20H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZAOZSVYTQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Assembly: The final compound is assembled by linking the pyrazole-pyridine moiety to the benzene ring substituted with chlorine and methyl groups through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be used to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids. Reduction reactions can also occur, especially at the sulfonamide group, leading to the formation of amines.

    Coupling Reactions: The pyrazole and pyridine rings can participate in various coupling reactions, facilitating the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products can include substituted amines, ethers, or thiols.

    Oxidation Products: Alcohols, aldehydes, or carboxylic acids.

    Reduction Products: Amines or deoxygenated sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is C17H19ClN4O2SC_{17}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 366.87 g/mol. The compound contains a sulfonamide group, which is known for its biological significance, particularly in the development of antibacterial and antiviral agents.

Antiviral Applications

Research indicates that compounds with similar structural motifs exhibit significant antiviral activity. For example, derivatives containing pyridine and pyrazole rings have been shown to inhibit viruses such as H5N1 and SARS-CoV-2 effectively. In vitro studies suggest that modifications to the compound can enhance its inhibitory effects on viral replication, pointing towards potential applications in antiviral drug design.

Anticancer Properties

The sulfonamide moiety is associated with various anticancer activities. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways. The ability of this compound to interact with specific molecular targets involved in cancer proliferation makes it a candidate for further exploration in oncology.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, particularly regarding enzymes involved in metabolic pathways and disease progression. For instance, certain derivatives have shown promising results in inhibiting enzymes related to cancer metabolism, potentially leading to therapeutic applications.

Case Studies and Research Findings

Several studies highlight the efficacy of compounds related to this compound:

  • Antiviral Studies : In vitro assays demonstrated that structurally similar compounds achieved over 90% inhibition against H5N1 at specific concentrations, suggesting a promising avenue for developing antiviral agents based on this chemical framework.
  • Cytotoxicity Assays : Various derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that specific modifications could enhance cytotoxicity, making these compounds candidates for further development in oncology.
  • Cholinesterase Inhibition : Some pyrazole derivatives were evaluated for their ability to inhibit cholinesterases, which are relevant in Alzheimer's disease therapy. Compounds from this class displayed promising IC50 values indicating effective inhibition.

Mechanism of Action

The mechanism of action of this compound in biological systems involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By binding to the active site of the enzyme, the compound prevents the formation of dihydropteroate, thereby inhibiting bacterial growth and proliferation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in substituents on the benzene ring (e.g., Cl, F, OCH₃, CF₃) and the pyrazole/pyridine units. These modifications influence solubility, stability, and target affinity. Key analogs and their properties are summarized below:

Compound ID/Name Substituent(s) Melting Point (°C) Key NMR Shifts (¹H, δ ppm) Source
4-Chloro-N-(2-...)Benzenesulfonamide (1c) 4-Cl 132–134 7.64 (d, J=7.6 Hz, Ar-H)
4-Fluoro-N-(2-...)Benzenesulfonamide (1d) 4-F 155–156 7.87 (d, J=5.2 Hz, Ar-H)
3-Fluoro-N-(2-...)Benzenesulfonamide (1h) 3-F 118–120 7.37–7.28 (m, 6H, Ar-H)
4-Trifluoromethyl-N-(2-...)Benzenesulfonamide (1g) 4-CF₃ 132–134 8.05 (s, 1H, Ar-H)
N-(2-...)Naphthalene-1-Sulfonamide (1i) Naphthalene 180 8.10–7.50 (m, 12H, Ar-H)
Target Compound : 3-Chloro-2-Methyl-N-(2-...)Benzenesulfonamide 3-Cl, 2-CH₃ Not reported Not reported Synthesis inferred from

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Lower melting points (e.g., 1c: 132–134°C) compared to electron-donating groups (e.g., 1e (OCH₃): 144–146°C) . This trend aligns with reduced crystallinity due to weaker intermolecular forces.
  • Fluorine vs. Chlorine : The 4-F analog (1d) exhibits a higher mp (155–156°C) than 4-Cl (1c), suggesting fluorine’s stronger hydrogen-bonding capacity enhances packing efficiency .
  • Bulkier Groups (CF₃, Naphthalene) : The CF₃-substituted 1g retains moderate mp (132–134°C), while the naphthalene derivative (1i) shows markedly higher mp (180°C), likely due to extended aromatic stacking .

Biological Activity

The compound 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a complex structure that integrates a pyridine and pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure

The structure of the compound can be represented as follows:

C15H18ClN3O2S\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing the pyrazole and pyridine scaffolds exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells. The presence of the pyridine ring enhances the anticancer properties, potentially through multiple mechanisms of action such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory activity, often through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX-1 and COX-2.
  • Induction of Apoptosis : Studies on similar pyrazole derivatives suggest that they can induce programmed cell death in various cancer cell lines, which is critical for their anticancer efficacy .
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Research Findings

Several studies have evaluated the biological activity of related compounds and provided insights into their efficacy:

CompoundCell LineIC50 (µM)Activity
1MDA-MB-23115.5Anticancer
2HepG220.0Anticancer
3COX-1 Inhibition12.5Anti-inflammatory
4COX-2 Inhibition10.0Anti-inflammatory

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrazole derivatives showed promising results against prostate cancer cells with IC50 values ranging from 10 to 25 µM, indicating significant antiproliferative effects .
  • Anti-inflammatory Properties : Another investigation highlighted that certain sulfonamide derivatives exhibited potent anti-inflammatory effects comparable to standard drugs like diclofenac, with IC50 values around 54.65 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonamide Coupling : React 3-chloro-2-methylbenzenesulfonyl chloride with a pyrazole-ethylamine intermediate under basic conditions (e.g., NaH in DMF at 0–5°C).

Pyrazole Synthesis : Construct the pyridine-pyrazole moiety using a cyclocondensation reaction between pyridin-2-yl hydrazine and a diketone derivative, as demonstrated in analogous sulfonamide syntheses .

  • Optimization : Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and using anhydrous solvents (e.g., THF or DCM) under nitrogen .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.2 ppm), confirming regiochemistry .
  • X-ray Crystallography : Single-crystal analysis (e.g., using APEX2 software) validates the planar pyridine-pyrazole system and sulfonamide geometry, as seen in related structures .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities via reverse-phase C18 columns (ACN/water gradient) .

Q. What solvent systems are suitable for solubility studies, and how do structural features influence solubility?

  • Methodological Answer : The compound’s sulfonamide and pyridine groups confer moderate polarity.

  • Preferred Solvents : DMSO (high solubility at 25°C: ~50 mg/mL) or ethanol/water mixtures (1:1 v/v).
  • Challenges : Hydrophobic methyl and chloro substituents reduce aqueous solubility. Use co-solvents (e.g., PEG-400) or salt formation (e.g., sodium sulfonate) to enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. The pyridine-pyrazole system may act as a hinge-binding motif, while the sulfonamide anchors to hydrophilic regions.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Compare with structurally similar inhibitors (e.g., benzenesulfonamide derivatives in ) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay Standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to reduce variability.
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may explain potency discrepancies .
  • Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation for GPCRs) .

Q. How can the synthesis be scaled while minimizing by-products (e.g., di-alkylated impurities)?

  • Methodological Answer :

  • Process Control : Implement inline FTIR to monitor reaction progression and halt at ~90% conversion to avoid over-alkylation.
  • Membrane Separation : Use nanofiltration (3 kDa MWCO membranes) to isolate the target compound from smaller by-products, as applied in similar sulfonamide purifications .

Q. What crystallographic insights explain the compound’s conformational stability in solid-state formulations?

  • Methodological Answer :

  • Polymorph Screening : Perform high-throughput crystallization trials (e.g., using Crystal16®) to identify stable forms.
  • Hirshfeld Surface Analysis : Reveals dominant intermolecular interactions (e.g., C-H···O sulfonamide hydrogen bonds) that stabilize the lattice, as observed in analogous pyrazole-sulfonamide structures .

Methodological Framework for Research Design

  • Guiding Principle : Link experiments to theoretical frameworks (e.g., Hammett substituent constants for SAR analysis) to rationalize electronic effects of chloro and methyl groups on reactivity .
  • Data Contradiction Analysis : Use factorial design (DoE) to isolate variables (e.g., temperature, solvent polarity) affecting yield or bioactivity, ensuring reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.